The compound (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is a derivative of phthalazine, a bicyclic compound that has gained attention for its potential biological activities. This specific compound features a benzyl group and an acetic acid moiety attached to a phthalazin framework, which contributes to its chemical reactivity and biological properties. Phthalazine derivatives have been explored for various applications, including medicinal chemistry, due to their diverse pharmacological profiles.
(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is classified as:
The synthesis of (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid can be achieved through several methods:
The reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity. Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and functional groups present .
The molecular formula of (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is . The structure features:
Key spectral data for characterization includes:
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., acidic or basic) to proceed efficiently. For example, amidation may require coupling agents like Dicyclohexylcarbodiimide (DCC) for activation of the carboxylic acid .
The mechanism by which (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid exhibits biological activity may involve:
Studies have shown that phthalazine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Characterization techniques such as NMR and IR provide insights into the physical state and stability of the compound under various conditions .
(3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid has potential applications in:
The efficient synthesis of (3-Benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid (CAS 28081-54-1, C₁₇H₁₄N₂O₃, MW 294.31) relies on strategically designed intermediates. 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 25947-11-9) serves as the foundational precursor for N-alkylation reactions, enabling the introduction of the critical benzyl moiety at the N3 position of the phthalazinone ring. Chemoselective alkylation protocols using benzyl halides under mild basic conditions (K₂CO₃/acetone) yield this intermediate with >70% efficiency while preserving the labile acetic acid side chain [4] [8].
Table 1: Key Intermediates in Phthalazinone Acetic Acid Synthesis
Intermediate | CAS | Role | Key Reaction |
---|---|---|---|
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 25947-11-9 | Core scaffold | Cyclization of phthalic anhydride derivatives |
Ethyl 2-(phthalazin-1-yl)acetate | – | Protected carboxylate | O-Alkylation with ethyl chloroacetate |
(4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid hydrazide | – | Peptide coupling precursor | Hydrazinolysis of esters |
An alternative route involves O-alkylation prior to cyclization. Ethyl chloroacetate reacts with 2-phenyl-2,3-dihydrophthalazine-1,4-dione in acetone/K₂CO₃ under reflux to form (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid ethyl ester. This chemoselective O-alkylation (rather than N-alkylation) is driven by orbital energy matching between the nucleophilic oxygen and electrophile, as confirmed by HSAB (Hard Soft Acid Base) theory calculations. Subsequent hydrazinolysis with hydrazine hydrate (ethanol, reflux, 8h) yields the hydrazide intermediate crucial for downstream functionalization (72% yield) [1].
Functionalization of the acetic acid side chain requires precise activation to avoid decomposition of the phthalazinone core. Carbodiimide-mediated coupling (DCC/DMAP) enables amide bond formation with amino acid esters, but risks racemization. Superior results are achieved via the azide coupling methodology, where hydrazide intermediates are converted to acyl azides (NaNO₂/HCl, 0°C, 1h) and reacted in situ with nucleophiles. This approach minimizes racemization during peptide conjugation, as demonstrated in the synthesis of methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoates (5a–c) [1] [4].
Table 2: Efficiency of Coupling Agents in O-Benzoylation
Coupling Agent | Reaction Temp (°C) | Product Class | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Acyl azide (from NaNO₂/HCl) | 0-40 | Dipeptide esters (7a-i) | 65-82 | Minimal racemization |
HBTU/DIPEA | 25 | Amide derivatives | 75-90 | High efficiency |
Acetic acid catalysis | Reflux | Hydrazones (8a-i) | 70-88 | Acid tolerance |
Schiff base formation represents another key benzoylation strategy. Condensing hydrazide intermediates with aldehydes (ethanol, acetic acid catalyst, reflux 12-24h) yields hydrazones (e.g., N′-[2-(4-chloro-benzylidene)-hydrazinocarbonyl]-ethyl]-2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetamide). These reactions exhibit excellent regioselectivity (>85% yield) due to the electrophilicity of the carbonyl carbon in aromatic aldehydes, confirmed by characteristic 1H NMR signals at δ 10.11 ppm (CH=N) [1] [6].
Hydrazine serves dual roles in phthalazinone synthesis: ring closure and side chain functionalization. The primary cyclization route involves condensing phthalic anhydrides with phenylhydrazine, followed by benzylation. Modern photocatalytic methods improve efficiency: phenylhydrazine + 2-formylbenzoic acid + ethyl 2-bromo-2,2-difluoroacetate with fac-[Ir(ppy)₃] and DBU in THF under blue LED irradiation (30h, RT) yields crystalline ethyl 2-(3-benzyl-4-oxo-3,4-dihydro-phthalazin-1-yl)acetate derivatives, confirmed by X-ray crystallography (monoclinic P2₁/c, β=100.254°) [3] [7].
Hydrazinolysis pathways significantly impact downstream applications:
Table 3: Comparative Performance of Hydrazine-Mediated Pathways
Pathway | Reaction Conditions | Key Product | Yield (%) | Application Relevance |
---|---|---|---|---|
Direct hydrazinolysis | EtOH, reflux, 8h | Hydrazide building blocks | 70-89 | Precursor for acyl azides |
Azide coupling | NaNO₂/HCl, 0°C, then amino esters | Dipeptide conjugates (7c) | 65-82 | Anticancer leads (IC₅₀=1.36 μM) |
Schiff base condensation | R-CHO, EtOH, Δ, 12-24h | Hydrazones (8b) | 70-88 | Selective cytotoxicity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9